molecular formula C15H13ClN2O2 B5577645 N-[(benzylamino)carbonyl]-4-chlorobenzamide

N-[(benzylamino)carbonyl]-4-chlorobenzamide

Cat. No.: B5577645
M. Wt: 288.73 g/mol
InChI Key: MYDZWCOFPSAAKF-UHFFFAOYSA-N
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Description

N-[(benzylamino)carbonyl]-4-chlorobenzamide, also known as Boc-4-Cl-Benzamide, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family, which has been extensively studied due to its diverse biological activities.

Scientific Research Applications

Drug Design and Pharmacology

Research on similar compounds, such as diuretics with carbonic anhydrase inhibitory action, highlights the importance of benzamide derivatives in medicinal chemistry. Studies like those by Carta and Supuran (2013) review the patent literature and explore the therapeutic activity of sulfonamide diuretics, indicating potential pathways for drug repositioning and polypharmacological effects (Carta & Supuran, 2013). Such insights could guide the exploration of N-[(benzylamino)carbonyl]-4-chlorobenzamide in pharmacological contexts, particularly in targeting specific isoforms of enzymes like carbonic anhydrase.

Environmental Chemistry and Pollution Remediation

The study of environmental contaminants and their remediation often involves complex organic compounds. Research on the fate of chlorobenzenes in soil, as discussed by Brahushi et al. (2017), provides a framework for understanding how chlorobenzamide derivatives might interact with environmental matrices and potential strategies for their remediation (Brahushi et al., 2017). This area of study may benefit from investigating the environmental behaviors, degradation pathways, and ecological risks associated with this compound.

Material Science and Nanotechnology

The properties of carbon nanotubes (CNTs) and their interaction with organic chemicals, as reviewed by Pan and Xing (2008), suggest a potential research application for this compound in the field of material science, particularly in modifying the surface properties of nanomaterials for specific applications (Pan & Xing, 2008). The compound's ability to interact with materials through mechanisms such as pi-pi stacking or hydrogen bonding could be relevant in the design of functionalized nanomaterials with tailored properties.

Properties

IUPAC Name

N-(benzylcarbamoyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-13-8-6-12(7-9-13)14(19)18-15(20)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDZWCOFPSAAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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